molecular formula C10H13BrN2 B1457295 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine CAS No. 1260009-55-9

3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine

Cat. No.: B1457295
CAS No.: 1260009-55-9
M. Wt: 241.13 g/mol
InChI Key: GSELNNMCXHZULG-UHFFFAOYSA-N
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Description

3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine (CAS: 1019117-09-9) is a brominated pyridine derivative featuring a pyrrolidinylmethyl substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in dearomatization reactions for generating piperidine isosteres . Its synthesis involves reductive amination of 4-bromonicotinaldehyde followed by chlorination and nucleophilic substitution with pyrrolidine, yielding the product in 49% over three steps . Key challenges in its preparation include temperature-sensitive side reactions, such as the formation of methyl 4-bromo-6-methoxy-3-methylene-3,6-dihydropyridine-1(2H)-carboxylate (278) under suboptimal conditions .

Properties

IUPAC Name

3-bromo-4-(pyrrolidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-7-12-4-3-9(10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSELNNMCXHZULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-4-methylpyridine.

    Bromination: The methyl group is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 3-bromo-4-(bromomethyl)pyridine.

    Substitution Reaction: The bromomethyl group is then substituted with pyrrolidine in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The pyrrolidine ring can be oxidized under specific conditions.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiols (RSH) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.

Major Products

    Nucleophilic Substitution: Products include azido derivatives or thioethers.

    Oxidation: Products include N-oxides or lactams.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

Research has indicated that 3-Bromo-4-(pyrrolidin-1-yl)pyridine exhibits various biological activities, including:

  • Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could lead to applications in treating chronic inflammatory conditions.

Applications in Drug Development

The unique properties of 3-Bromo-4-(pyrrolidin-1-yl)pyridine make it a valuable scaffold for drug design. Its structural features enable the development of analogs with enhanced biological activity. The following table summarizes some of the key applications and findings from recent studies:

Application AreaFindingsReferences
Neuroprotection Exhibits potential to protect against oxidative stress-induced neuronal damage.
Anticancer Demonstrates cytotoxic effects against ovarian and breast cancer cell lines.
Anti-inflammatory Modulates cytokine production in inflammation models.
Enzyme Inhibition Acts as an inhibitor for specific protein tyrosine phosphatases, suggesting potential in metabolic disorders.

Case Study 1: Neuroprotection

A study investigating the neuroprotective effects of pyridine derivatives found that 3-Bromo-4-(pyrrolidin-1-yl)pyridine significantly reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents. The mechanism was attributed to its ability to enhance antioxidant defense mechanisms.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that 3-Bromo-4-(pyrrolidin-1-yl)pyridine exhibited moderate cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). The compound's effectiveness was linked to its ability to induce cell cycle arrest and apoptosis.

Case Study 3: Anti-inflammatory Effects

Research published on similar compounds indicated that derivatives of 3-Bromo-4-(pyrrolidin-1-yl)pyridine could inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis.

Biological Activity

3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine, a pyridine derivative, has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1260009-55-9
  • Molecular Formula : C11H13BrN2
  • Molecular Weight : 255.14 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cellular signaling pathways, including those related to apoptosis and cell proliferation.
  • Receptor Modulation : It may modulate the activity of neurotransmitter receptors, impacting neuronal signaling and potentially offering neuroprotective effects.
  • Gene Expression Alteration : By influencing transcription factors, this compound can lead to changes in the expression of genes associated with inflammation and immune responses .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways and the release of cytochrome c from mitochondria. The compound has shown promising results against breast cancer and leukemia cell lines, with IC50 values indicating potent cytotoxicity .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Study 1: Anticancer Efficacy

In a study focusing on breast cancer cell lines (T47D), this compound demonstrated an IC50 value of approximately 15 µM, indicating effective cytotoxicity. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .

Study 2: Antimicrobial Evaluation

A separate investigation assessed the antimicrobial efficacy against E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potential as a therapeutic agent in treating bacterial infections .

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValueMechanism of Action
AnticancerT47D Breast Cancer15 µMApoptosis induction via caspase activation
AntimicrobialE. coli32 µg/mLMembrane disruption
AntimicrobialStaphylococcus aureus32 µg/mLMetabolic pathway inhibition

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyridine Derivatives

Compound Name Substituent at Position 4 Substituent Type Key Properties/Applications References
3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine Pyrrolidin-1-ylmethyl Saturated amine Dearomatization precursor
3-Bromo-4-(1H-pyrrol-1-yl)pyridine Pyrrolyl Aromatic heterocycle Discontinued scaffold (CymitQuimica)
3-Bromo-4-(dimethylamino)pyridine Dimethylamino Tertiary amine pKa = 6.52 (moderate basicity)
6-Bromo-2-chloro-4-iodopyridin-3-amine Chloro, iodo, amino Trihalogenated + amine Multi-functional reactivity

Key Observations :

  • The pyrrolidinylmethyl group in the target compound enhances solubility and conformational flexibility compared to rigid aromatic substituents (e.g., pyrrolyl) .
  • Dimethylamino substituents increase basicity (pKa ~6.52), favoring protonation under physiological conditions, whereas pyrrolidinylmethyl groups may reduce cellular toxicity .

Reactivity in Substitution Reactions

Table 2: Bromine Reactivity in Pyridine Derivatives

Compound Name Bromine Position Reactivity Profile Applications References
This compound 3 Moderate reactivity in SNAr; dearomatization Piperidine isostere synthesis
5-Bromo-2-chloropyrimidin-4-amine 5 High reactivity due to electron-deficient pyrimidine core Pharmaceutical intermediates
6-Bromo-2-chloro-4-iodopyridin-3-amine 6 Multi-halogenated; iodine enhances oxidative coupling Cross-coupling reactions

Key Observations :

  • Bromine at the 3-position in pyridine derivatives shows lower electrophilicity compared to 5-position bromine in pyrimidines due to differences in ring electron deficiency .
  • Multi-halogenated compounds (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) enable sequential functionalization, unlike mono-brominated analogs .

Key Observations :

  • The target compound’s synthesis requires stringent temperature control to suppress dearomatization byproducts (e.g., compound 278) .
  • Pyrazolopyridine derivatives face purification hurdles due to unstable intermediates, necessitating protective-group strategies .

Physical and Spectroscopic Properties

  • Molecular Weight : 223.07 g/mol (estimated from analogs) .
  • NMR Data : Distinct signals at δ 8.60 (s, 1H, pyridine-H), 3.76 (s, 2H, CH2-pyrrolidine), and 1.81 (bs, 4H, pyrrolidine-CH2) confirm structure .
  • pKa: Predicted ~7–8 based on 3-Bromo-4-(dimethylamino)pyridine (pKa 6.52), adjusted for pyrrolidine’s stronger basicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine

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